4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone
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Overview
Description
4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone typically involves the reaction of 4-methoxybenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with a chlorinating agent, such as phosphorus oxychloride, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 4,5-dichloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone.
Reduction: 4,5-dichloro-2-(4-aminophenyl)-3(2H)-pyridazinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
4,5-dichloro-2-phenyl-3(2H)-pyridazinone: Lacks the methoxy group.
4,5-dichloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone: Has a hydroxyl group instead of a methoxy group.
4,5-dichloro-2-(4-aminophenyl)-3(2H)-pyridazinone: Has an amino group instead of a methoxy group.
Uniqueness
4,5-dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity
Biological Activity
4,5-Dichloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone (CAS No. 41933-34-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8Cl2N2O2. Its structure features a pyridazinone core substituted with two chlorine atoms and a methoxyphenyl group, which may influence its biological properties.
Property | Value |
---|---|
Molecular Weight | 247.10 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy group is thought to enhance its lipophilicity, potentially improving cell membrane permeability and bioavailability.
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Anticancer Activity :
- Studies have shown that pyridazinone derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer types, indicating potent antitumor activity .
- The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.
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Antimicrobial Activity :
- Research indicates that derivatives of pyridazinones possess antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 0.5 to 128 μg/mL against pathogens like Staphylococcus aureus and MRSA .
- The compound's ability to inhibit bacterial growth may be linked to interference with bacterial protein synthesis or cell wall integrity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyridazinone scaffold can significantly affect biological activity. Key findings include:
- Chlorine Substituents : The presence of electron-withdrawing groups such as chlorine enhances anticancer activity by stabilizing interactions with target proteins.
- Methoxy Group : The methoxy substitution is crucial for enhancing lipophilicity and overall biological efficacy .
Case Studies
-
Cytotoxic Evaluation :
A recent study evaluated various pyridazinone derivatives for their cytotoxic effects on human adenocarcinoma-derived cell lines (colon LoVo, ovary SK-OV-3, breast MCF-7). The results indicated that compounds similar to this compound exhibited dose-dependent cytotoxicity, particularly against colon cancer cells . -
Antimicrobial Testing :
In another investigation, a series of pyridazinone derivatives were tested for their antimicrobial properties against S. aureus. The findings suggested that modifications in the phenyl group significantly influenced the antimicrobial efficacy, highlighting the importance of structural variations in drug design .
Properties
IUPAC Name |
4,5-dichloro-2-(4-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-8-4-2-7(3-5-8)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHFCXUMUBYCMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.